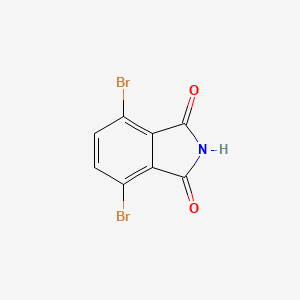

4,7-dibromo-2H-isoindole-1,3-dione

CAS No.:

Cat. No.: VC18879792

Molecular Formula: C8H3Br2NO2

Molecular Weight: 304.92 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H3Br2NO2 |

|---|---|

| Molecular Weight | 304.92 g/mol |

| IUPAC Name | 4,7-dibromoisoindole-1,3-dione |

| Standard InChI | InChI=1S/C8H3Br2NO2/c9-3-1-2-4(10)6-5(3)7(12)11-8(6)13/h1-2H,(H,11,12,13) |

| Standard InChI Key | UIKTUNJTQXTAQD-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=C2C(=C1Br)C(=O)NC2=O)Br |

Introduction

Structural and Chemical Identity

4,7-Dibromo-2H-isoindole-1,3-dione (CAS: 866767-16-0) belongs to the isoindole-1,3-dione family, which comprises fused bicyclic structures with two ketone groups. The compound’s IUPAC name derives from the substitution pattern: bromine atoms occupy the 4 and 7 positions of the isoindole ring, while the 2-position remains unsubstituted (denoted by "2H") . Its molecular structure is illustrated below:

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 305.93 g/mol | |

| Purity | 93% | |

| Appearance | Off-white to light yellow solid | |

| Solubility | Limited in polar solvents |

The bromine atoms enhance electrophilic reactivity, enabling participation in cross-coupling reactions and nucleophilic substitutions .

Synthesis and Manufacturing

The synthesis of 4,7-dibromo-2H-isoindole-1,3-dione typically involves bromination of a precursor isoindole-1,3-dione derivative. A common route starts with phthalic anhydride, which undergoes sequential bromination and cyclization.

Bromination of Phthalic Anhydride

Phthalic anhydride is treated with bromine in the presence of a Lewis acid catalyst (e.g., ) to yield 4,7-dibromophthalic anhydride. Subsequent reaction with ammonium hydroxide or an amine source generates the isoindole-1,3-dione core .

Reaction Scheme:

Purification and Characterization

The crude product is purified via recrystallization or column chromatography. Analytical techniques such as , , and mass spectrometry confirm the structure .

Applications in Pharmaceutical and Materials Science

Pharmaceutical Intermediates

The compound’s electron-deficient aromatic system facilitates its use in synthesizing kinase inhibitors and anticancer agents. For example, it serves as a precursor to imide-based drugs targeting proteasome pathways .

Organic Electronics

Brominated isoindole derivatives are employed in organic light-emitting diodes (OLEDs) and photovoltaic cells due to their electron-transport properties. The bromine atoms enable further functionalization via Suzuki-Miyaura coupling .

Table 2: Representative Applications

| Application | Role | Reference |

|---|---|---|

| Anticancer Drug Design | Core scaffold for kinase inhibitors | |

| OLED Materials | Electron-transport layer component |

| Supplier | Location | Purity |

|---|---|---|

| Synthonix, Inc. | USA | 93% |

| Aladdin Scientific | USA | >90% |

Research and Development Trends

Recent patents highlight innovations in isoindole-1,3-dione chemistry, such as protected intermediates for combinatorial synthesis . Future directions include:

-

Development of water-soluble derivatives for biomedical applications

-

Integration into metal-organic frameworks (MOFs) for catalysis

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume